molecular formula C7H18N2OSi B14464406 N,N,N'-Trimethyl-N'-(trimethylsilyl)urea CAS No. 65768-03-8

N,N,N'-Trimethyl-N'-(trimethylsilyl)urea

Cat. No.: B14464406
CAS No.: 65768-03-8
M. Wt: 174.32 g/mol
InChI Key: WHNCQKDFVNMVCE-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is a chemical compound with the molecular formula C7H20N2OSi2 and a molecular weight of 204.42 g/mol N,N’-Bis(trimethylsilyl)urea . This compound is characterized by the presence of trimethylsilyl groups attached to a urea backbone, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-N’-(trimethylsilyl)urea can be synthesized through the reaction of urea with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs in an organic solvent like dichloromethane. The general reaction scheme is as follows:

Urea+2(CH3)3SiClN,N’-Bis(trimethylsilyl)urea+2HCl\text{Urea} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{N,N'-Bis(trimethylsilyl)urea} + 2 \text{HCl} Urea+2(CH3​)3​SiCl→N,N’-Bis(trimethylsilyl)urea+2HCl

Industrial Production Methods

Industrial production of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reagent addition, stirring, and temperature control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-(trimethylsilyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea involves the transfer of trimethylsilyl groups to target molecules. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom in hydroxyl or carboxyl groups . The resulting trimethylsiloxy groups enhance the stability and reactivity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is unique due to its dual functionality as both a silylating agent and a reagent for the formation of Schiff bases. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex organic syntheses .

Properties

CAS No.

65768-03-8

Molecular Formula

C7H18N2OSi

Molecular Weight

174.32 g/mol

IUPAC Name

1,1,3-trimethyl-3-trimethylsilylurea

InChI

InChI=1S/C7H18N2OSi/c1-8(2)7(10)9(3)11(4,5)6/h1-6H3

InChI Key

WHNCQKDFVNMVCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)[Si](C)(C)C

Origin of Product

United States

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